6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . Another study reported the synthesis of six-membered heterocycle 2,3-dihydrobenzo[b][1,4]dioxine using dimethyl carbonate (DMC) as a sacrificial molecule .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR, mass spectrum, and X-ray crystallography . For example, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was structurally characterized using these techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of six-membered heterocycle 2,3-dihydrobenzo[b][1,4]dioxine was reported using DMC . Another study hypothesized a reaction mechanism involving the opening and re-closing of the 1,4-naphthodioxane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was crystallized in the monoclinic space group P21/n with specific cell parameters .Scientific Research Applications
Synthesis and Structural Analysis
A study on the synthesis of isoflavone compounds, including "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one", provides insights into its structural characteristics and potential anticancer properties. The compound was crystallized, and its structure was detailed using NMR, mass spectrum, and X-ray crystallography, revealing a slightly twisted chromenone ring system and several intermolecular hydrogen bonds stabilizing the crystal structure. Density Functional Theory (DFT) calculations and docking experiments suggested its anticancer ability, notably against HCT116 human colon cancer cells (Ahn et al., 2020).
Agricultural Applications
Research into benzoxazinoids in wheat roots underlines the allelopathic and resistance properties of such compounds, including derivatives of "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine". The study analyzed the concentrations of these compounds in wheat varieties grown under different conditions, revealing their role in plant defense mechanisms against pathogenic fungi and their potential in sustainable agriculture practices (Stochmal et al., 2006).
Material Science
In material science, derivatives of "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine" have been explored for their potential in organic light-emitting devices (OLEDs). A study synthesized blue-emissive phenanthroimidazole-functionalized molecules, demonstrating efficient device performance and highlighting the compound's contribution to the advancement of OLED technology (Jayabharathi et al., 2018).
Synthetic Chemistry
The versatility of "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine" is further exemplified in synthetic chemistry, where it serves as a scaffold for novel compounds. Studies have focused on its incorporation into diverse molecular structures, investigating their synthesis, crystal structure, and activity evaluation, including their roles as kinase inhibitors and in forming novel heterocyclic systems (Kong et al., 2019).
Environmental Science
In environmental science, the analysis and identification of new phenolic compounds derived from "6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine" have implications for natural product chemistry and potential ecological roles. Studies investigating compounds isolated from various plant species underscore the importance of these derivatives in understanding plant chemistry and potential environmental interactions (Uddin et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMWYAFPVJCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285556 | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine | |
CAS RN |
29668-45-9 | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29668-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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